
Sodium stearyl fumarate
Overview
Description
Sodium stearyl fumarate (SSF) is a sodium salt of the ester of stearyl alcohol and fumaric acid, with the chemical formula C₂₂H₃₉NaO₄ and molecular weight 390.53 g/mol . It is a white crystalline powder, sparingly soluble in water and methanol but insoluble in acetone and ethanol . SSF is widely used in pharmaceuticals as a hydrophilic lubricant for tablet formulations, offering advantages over traditional hydrophobic lubricants like magnesium stearate (MgSt).
Key properties include:
- Regulatory approval: SSF is compliant with USP, EP, and FCC standards and is Generally Recognized As Safe (GRAS) for food and pharmaceutical use .
- Functionality: It reduces ejection forces during tablet compression without significantly delaying disintegration or dissolution .
- Compatibility: SSF exhibits fewer incompatibilities with active pharmaceutical ingredients (APIs) compared to MgSt .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium stearyl fumarate is synthesized through the esterification of stearic acid with fumaric acid in the presence of sodium hydroxide. The reaction yields this compound along with water as a by-product. The product is then purified and dried to obtain the final powder form .
Industrial Production Methods: In an industrial setting, the preparation involves mixing maleic anhydride, octadecanol, and a reaction solvent, followed by heating and carrying out a ring-opening reaction. A converting agent is then added to carry out a conversion reaction. The mixture is cooled, and a sodium-containing alkali solution is added. After stirring and cooling, the crystals are separated to obtain the crude product, which is then refined to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium stearyl fumarate primarily undergoes esterification and neutralization reactions. It is synthesized by reacting fumaric acid with stearyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The stearyl fumarate is then neutralized with sodium hydroxide to form the sodium salt of stearyl fumarate .
Common Reagents and Conditions:
Esterification: Fumaric acid, stearyl alcohol, sulfuric acid or p-toluenesulfonic acid (catalyst).
Neutralization: Sodium hydroxide.
Major Products Formed: The major product formed from these reactions is this compound, with water as a by-product .
Scientific Research Applications
Lubrication in Tablet Production
Sodium stearyl fumarate is predominantly used as a lubricant in the manufacturing of tablets and capsules. Typical concentrations range from 0.5% to 2.0% w/w. Its effectiveness lies in its ability to reduce friction between the tablet matrix and the tooling during compression, thereby improving tablet ejection without adversely affecting disintegration times .
Advantages Over Magnesium Stearate:
- Reduced Hydrophobicity : Unlike magnesium stearate, SSF does not significantly increase disintegration times, making it more suitable for orally disintegrating tablets (ODTs) .
- Compatibility with APIs : Studies have shown that SSF exhibits better compatibility with various APIs, minimizing degradation reactions that can occur with other lubricants .
Case Studies on Formulation Performance
A comparative study evaluated the performance of SSF against magnesium stearate in ODT formulations. Results indicated that SSF provided superior lubrication without compromising the dissolution profile of dextromethorphan hydrobromide tablets, enhancing taste-masking properties through physical adsorption .
Lubricant | Dissolution Rate (%) | Disintegration Time (s) | Taste Masking Efficiency |
---|---|---|---|
This compound | >95 | 30 | High |
Magnesium Stearate | <80 | 50 | Low |
Food Industry Applications
This compound has also found applications in food technology, particularly in bakery products. It acts as a leavening agent that helps maintain cake volume under varying sugar levels, thereby improving the texture and quality of baked goods .
Case Study: Bakery Product Formulation
In a series of experiments, this compound was incorporated into cake formulations to assess its impact on volume and texture:
Sugar Level (parts) | Control Volume (cc) | SSF Volume (cc) |
---|---|---|
120 | 615 | 642 |
140 | 600 | 620 |
The results demonstrated that cakes containing SSF maintained better volume compared to controls, highlighting its functional benefits in food applications.
Mechanistic Insights and Stability Studies
Research has indicated that this compound can interact with APIs under certain conditions, leading to degradation products that may affect formulation stability. A study on the AZD7986 project revealed that under humid conditions, SSF could react with APIs to form Michael addition products, necessitating careful formulation design to mitigate these effects .
Mechanism of Action
Sodium stearyl fumarate acts as a lubricant by reducing friction between particles during the tablet compression process. It forms a layer at the boundary between the inner die wall and the tablet, filling asperities at the interface and preventing sticking. This mechanism ensures smooth ejection of tablets from the press and maintains the integrity of the tablet’s structure .
Comparison with Similar Compounds
Lubrication Efficiency and Formulation Impact
Magnesium Stearate (MgSt)
- Hydrophobicity : MgSt forms a hydrophobic film on particles, often delaying tablet disintegration and dissolution. In contrast, SSF is less hydrophobic, minimizing these adverse effects .
- Concentration : MgSt is typically used at 0.75–1.0% w/w, while SSF requires slightly higher concentrations (0.6–1.2% w/w) for equivalent lubrication .
- Over-lubrication sensitivity : SSF is less prone to over-lubrication, which can compromise tablet hardness and dissolution .
Compritol® HD5 ATO
- Performance : Compritol is hydrodispersible and thermostable, achieving similar lubrication efficiency to SSF. However, it allows lower compression forces to achieve target tablet hardness .
- Mixing time : Unlike SSF, Compritol’s lubricant capacity is unaffected by prolonged mixing, making it suitable for formulations requiring extended blending .
PEG 6000
- Dissolution impact : PEG 6000 may accelerate dissolution but lacks the mechanical strength provided by SSF in high-speed tableting .
Hydrophobicity and Disintegration/Dissolution
Lubricant | Hydrophobicity | Disintegration Time Impact | Dissolution Delay |
---|---|---|---|
Sodium Stearyl Fumarate | Low | Minimal | Low |
Magnesium Stearate | High | Significant | High |
Compritol HD5 ATO | Moderate | Moderate | Moderate |
SSF’s hydrophilic nature prevents the formation of water-resistant barriers, enabling faster disintegration and API release compared to MgSt . For example, in effervescent tablets, SSF’s partial insolubility in acidic media can inhibit reactions (e.g., hydrogen generation with magnesium), but this is formulation-dependent .
Compatibility with APIs and Excipients
Biological Activity
Sodium stearyl fumarate (SSF) is a sodium salt of stearyl fumarate, primarily utilized as a lubricant and excipient in pharmaceutical formulations. Its biological activity encompasses absorption, metabolism, and compatibility with active pharmaceutical ingredients (APIs). This article delves into the synthesis, pharmacokinetics, and safety profile of SSF, supported by data tables and case studies.
Synthesis and Properties
This compound is synthesized through a two-step process:
- Esterification : Stearyl alcohol reacts with fumaric acid in the presence of a catalyst (e.g., sulfuric acid) to form stearyl fumarate.
- Neutralization : The resultant stearyl fumarate is then neutralized with sodium hydroxide to yield this compound.
The chemical formula for this compound is , and it appears as a white or almost white powder .
Absorption and Metabolism
Research indicates that this compound exhibits significant absorption in animal models. In a study involving rats and dogs:
- Rats : Approximately 80% of the administered dose was absorbed, with complete metabolism occurring within 8 hours. The primary metabolic products were stearyl alcohol and fumaric acid .
- Dogs : About 35% of the dose was absorbed, with the remaining 65% excreted unchanged in feces. Similar metabolic pathways were observed as in rats .
Table 1: Absorption and Metabolism Data
Species | Administered Dose | Absorption (%) | Metabolized Within (Hours) | Excretion (%) |
---|---|---|---|---|
Rats | 300 mg/kg | 80 | < 8 | 20 |
Dogs | 300 mg/kg | 35 | < 8 | 65 |
Compatibility Studies
This compound has been studied for its compatibility with various APIs. A notable study related to the AZD7986 project revealed potential incompatibility issues under humid conditions, leading to degradation products when combined with certain excipients. The degradation was identified as a Michael addition product involving fumaric acid .
Table 2: Compatibility Findings
API | Observed Degradant | Reaction Conditions |
---|---|---|
AZD7986 | Michael addition product | Humid conditions (50°C/75% RH) |
Chlorhexidine | Incompatibility noted | Basic pH environments |
Safety Profile
This compound is generally regarded as safe for use in pharmaceutical formulations. It has been classified as a non-toxic and non-irritant material. Studies show that both stearyl alcohol and fumaric acid, the metabolic products of SSF, are naturally occurring substances, thus posing minimal long-term health risks .
Case Studies
- Case Study on Lubrication Efficiency :
- Stability Study :
Q & A
Basic Research Questions
Q. What key physicochemical properties of Sodium Stearyl Fumarate (SSF) are critical for its function as a tablet lubricant, and how are these properties experimentally characterized?
- Methodological Answer : SSF's lubricity is influenced by its particle size distribution, hydrophilicity, and melting point. Particle size can be analyzed via laser diffraction (e.g., Mastersizer) or microscopy. Hydrophilicity is assessed through contact angle measurements or dissolution studies comparing SSF with hydrophobic lubricants like magnesium stearate. Differential Scanning Calorimetry (DSC) determines thermal behavior, critical for evaluating stability during tablet compression .
Q. What is the typical concentration range for SSF in direct compression formulations, and how is this range experimentally validated?
- Methodological Answer : SSF is commonly used at 0.6–1.2% (w/w). Optimization involves factorial designs (e.g., 2-level hierarchical designs) testing variables like lubricant concentration, mixing time, and compression force. Responses such as tablet hardness, ejection force, and disintegration time are measured. For example, studies using ramipril tablets demonstrated that 0.6% SSF achieved optimal lubrication without delaying disintegration .
Q. How does SSF interact with common excipients like microcrystalline cellulose (MCC) or croscarmellose sodium, and what analytical methods detect these interactions?
- Methodological Answer : Compatibility studies use Fourier-Transform Infrared Spectroscopy (FTIR) to identify chemical interactions and Scanning Electron Microscopy (SEM) to visualize particle adhesion. Blending SSF with MCC or croscarmellose sodium for 15 minutes followed by 7 minutes of post-lubrication mixing (as in pilocarpine tablet studies) ensures homogeneity without over-lubrication. Dissolution profiles and tensile strength tests further validate excipient compatibility .
Advanced Research Questions
Q. How does SSF compare to magnesium stearate in lubricating tablets containing Biopharmaceutics Classification System (BCS) Class II-IV drugs, particularly regarding dissolution variability?
- Methodological Answer : Comparative studies use split-factorial designs to test lubricants across BCS classes. For example, SSF outperformed magnesium stearate in metoprolol succinate (BCS I) and nifedipine (BCS II) tablets, showing faster disintegration (<5 minutes vs. >10 minutes) and higher dissolution rates (85% vs. 70% in 30 minutes). Hydrophilic SSF reduces interfacial tension, enhancing water penetration, whereas hydrophobic magnesium stearate forms a barrier .
Q. What experimental design strategies minimize SSF-induced tablet softening while maintaining adequate lubrication?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) optimizes SSF concentration and mixing time. For instance, a study on antihypertensive tablets found that 0.8% SSF blended for 5 minutes maximized hardness (≥50 N) while keeping ejection force <100 N. Artificial Intelligence (AI) tools, like neural networks, can model non-linear relationships between variables, reducing trial runs .
Q. How do storage conditions (e.g., humidity, temperature) affect SSF-lubricated tablets, and what accelerated stability protocols are recommended?
- Methodological Answer : ICH guidelines (e.g., 40°C/75% RH for 90 days) assess physical stability. SSF tablets stored under these conditions showed ≤2% change in hardness and disintegration time, attributed to SSF’s moisture resistance. X-ray Powder Diffraction (XRPD) confirms no polymorphic changes. Contrastingly, magnesium stearate formulations often exhibit increased disintegration times due to hygroscopicity .
Q. What statistical approaches resolve contradictions in literature regarding SSF’s optimal blending time?
- Methodological Answer : Meta-analyses of studies with conflicting results (e.g., 3-minute vs. 6-minute blending) can identify confounding variables like mixer type (tumble vs. high-shear). ANOVA with Tukey’s post-hoc test revealed that prolonged blending (>10 minutes) in high-shear mixers reduces tablet hardness by 15–20%, whereas tumble blenders show minimal impact. Standardizing equipment and reporting shear rates in methods sections enhances reproducibility .
Q. How can Quality by Design (QbD) principles improve SSF formulation robustness for continuous manufacturing?
- Methodological Answer : Define Critical Quality Attributes (CQAs: hardness, dissolution) and Critical Process Parameters (CPPs: blending speed, lubrication time). Risk assessment tools (e.g., Failure Mode Effects Analysis) prioritize variables. For example, SSF concentration and mixer torque are high-risk factors. Machine learning models trained on historical data (e.g., 16-experiment datasets) predict optimal parameter ranges, reducing validation costs .
Q. Data Gaps and Contradictions
- Gap 1 : Long-term (>1 year) stability data for SSF in hygroscopic formulations (e.g., probiotics) are limited.
- Gap 2 : Mechanistic studies on SSF’s interaction with novel co-processed excipients (e.g., Ludipress) are sparse.
- Contradiction : While most studies recommend SSF at 0.6–1.0%, some high-drug-load formulations (≥80% API) require 1.5% SSF, suggesting drug-specific optimization .
Properties
CAS No. |
4070-80-8 |
---|---|
Molecular Formula |
C22H39NaO4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
sodium;4-octadecoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
STFSJTPVIIDAQX-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |
Key on ui other cas no. |
4070-80-8 |
Pictograms |
Irritant |
Synonyms |
(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt; (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt; Fumaric Acid Monooctadecyl Ester Sodium Salt; Fumaric Acid Octadecyl Ester Sodium Salt; Lubripharm SSF; Pruv; Sodium Monostearyl Fumarat |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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